molecular formula C17H19FN4O2S B5696768 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B5696768
M. Wt: 362.4 g/mol
InChI Key: SSRHZIOIWSFZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting an appropriate thiosemicarbazide with an ethylating agent.

    Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.

    Attachment of the 4-fluorobenzoyl group: This step involves the acylation of the piperidine ring with 4-fluorobenzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and molecular interactions.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide would depend on its specific molecular targets. Potential mechanisms could include:

    Inhibition of enzymes: By binding to the active site of an enzyme and preventing substrate access.

    Receptor modulation: By interacting with cell surface receptors and altering signal transduction pathways.

    DNA interaction: By intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzoylpiperidine-4-carboxamide: Lacks the fluorine atom on the benzoyl group.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide: Has a methyl group instead of an ethyl group on the thiadiazole ring.

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-2-14-20-21-17(25-14)19-15(23)11-7-9-22(10-8-11)16(24)12-3-5-13(18)6-4-12/h3-6,11H,2,7-10H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRHZIOIWSFZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.